Methyl 3-bromo-2-cyano-5-methylphenylacetate
Overview
Description
“Methyl 3-bromo-2-cyano-5-methylphenylacetate” is a complex organic compound. It contains a methyl group (-CH3), a bromo group (-Br), a cyano group (-CN), and an acetate group (-COOCH3) attached to a phenyl ring (a ring of 6 carbon atoms, also known as a benzene ring). The numbers 3, 2, and 5 indicate the positions of these groups on the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl ring provides a planar, aromatic base to the molecule, while the various attached groups may introduce steric hindrance (spatial constraints due to the size and arrangement of atoms) and electronic effects (effects on the molecule’s reactivity due to the distribution of its electrons) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the bromo group is a good leaving group, meaning it can easily be replaced by other groups in a reaction. The cyano group can act as a nucleophile, meaning it can donate a pair of electrons to form a new bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar cyano and acetate groups might make the compound somewhat soluble in polar solvents. The compound’s melting point, boiling point, and density would depend on the strength of the intermolecular forces between its molecules .Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 2-(3-bromo-2-cyano-5-methylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-3-8(5-11(14)15-2)9(6-13)10(12)4-7/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCRTLQCFXPKOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C#N)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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